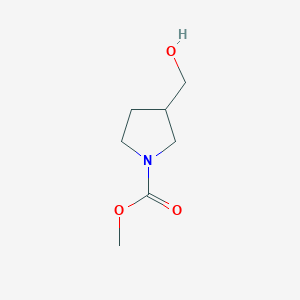

Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFNIHHMOVZOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the esterification of 3-(hydroxymethyl)pyrrolidine-1-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: 3-(Carboxymethyl)pyrrolidine-1-carboxylate.

Reduction: 3-(Hydroxymethyl)pyrrolidine-1-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

MHPC serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be utilized in the development of drugs targeting neurological disorders, particularly as a precursor for compounds that act on the beta-3 adrenergic receptor. Research indicates that derivatives of hydroxymethyl pyrrolidines exhibit potential therapeutic effects in managing metabolic disorders and obesity .

Key Insights:

- Beta-3 Adrenergic Receptor Agonists: Compounds derived from MHPC have been studied for their ability to activate beta-3 adrenergic receptors, which play a role in regulating energy expenditure and metabolism .

- Synthesis of Complex Molecules: MHPC is employed in synthesizing complex organic molecules, facilitating the development of novel therapeutic agents .

Biochemical Research

In biochemical studies, MHPC is used to investigate enzyme mechanisms and protein-ligand interactions. Its ability to participate in various chemical reactions makes it valuable for understanding complex biochemical pathways.

Applications:

- Enzyme Activity Studies: Researchers utilize MHPC to explore the kinetics and mechanisms of enzyme-catalyzed reactions.

- Protein Interactions: The compound aids in studying how proteins interact with small molecules, which is critical for drug design and development .

Agrochemical Formulations

MHPC is also significant in the agrochemical sector. It enhances the stability and absorption of pesticides and herbicides, improving their efficacy.

Benefits:

- Stability Improvement: The incorporation of MHPC into agrochemical formulations can lead to more stable products that maintain efficacy over time.

- Enhanced Absorption: The compound's properties facilitate better absorption by plants, leading to improved agricultural outcomes .

Material Science

In material science, MHPC's unique chemical structure contributes to the development of specialty polymers and materials. It is utilized in creating coatings and adhesives that require specific performance characteristics.

Applications:

- Polymer Synthesis: MHPC serves as a building block for synthesizing specialty polymers that exhibit desirable mechanical and thermal properties.

- Adhesive Formulations: Its incorporation into adhesive formulations enhances bonding strength and durability .

Analytical Chemistry

MHPC is employed as a standard in various analytical methods, ensuring accuracy and reliability in quantitative analyses of related compounds.

Usage:

- Standardization: It is used to calibrate instruments and validate methods for analyzing complex mixtures, particularly those involving similar pyrrolidine derivatives .

Case Studies

- Beta-3 Agonist Development : Research has demonstrated that analogs derived from MHPC exhibit significant activity at beta-3 adrenergic receptors, leading to potential applications in obesity treatment. Clinical trials are ongoing to evaluate their efficacy in human subjects .

- Enzyme Mechanism Investigation : A study utilized MHPC to probe the mechanisms of specific enzymes involved in metabolic pathways, providing insights into how small molecule inhibitors can modulate enzyme activity effectively .

- Agrochemical Efficacy : Field studies have shown that agrochemicals formulated with MHPC demonstrate improved crop yields compared to standard formulations due to enhanced stability and absorption rates .

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with tert-Butyl Protecting Groups

tert-Butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate ():

- Structural Features : The benzoyloxy group at the 3-position replaces the hydroxymethyl group, while the tert-butyl ester replaces the methyl ester.

- Impact : The bulky tert-butyl group enhances steric protection of the carboxylate, improving stability during synthetic steps. The benzoyloxy group increases lipophilicity compared to the hydrophilic hydroxymethyl substituent, altering solubility and reactivity .

Methyl 1-Boc-3-pyrrolidinecarboxylate ():

- Structural Features : A tert-butoxycarbonyl (Boc) group replaces the hydroxymethyl substituent.

| Compound | Substituent (Position 3) | Carboxylate Group (Position 1) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl | Methyl ester | ~175.18 (calculated) | Hydrophilic, reactive hydroxyl |

| tert-Butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate | Benzoyloxy | tert-Butyl ester | ~349.41 (calculated) | Lipophilic, stable |

| Methyl 1-Boc-3-pyrrolidinecarboxylate | Boc group | Methyl ester | ~243.29 (calculated) | Sterically protected, moderate reactivity |

Benzyl-Protected Analogs

Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate ():

- Structural Features : A benzyl ester replaces the methyl ester, and the hydroxymethyl group retains stereochemical specificity (R-configuration).

- Impact : The benzyl group offers orthogonal protection for the carboxylate, enabling selective deprotection in multi-step syntheses. Stereochemistry at the 3-position may influence interactions with chiral biological targets .

Benzyl 3-methoxy-1-pyrrolidinecarboxylate ():

- Structural Features : A methoxy group replaces the hydroxymethyl substituent.

| Compound | Substituent (Position 3) | Carboxylate Group (Position 1) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | Hydroxymethyl | Methyl ester | ~175.18 | Polar, reactive |

| Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl (R-configuration) | Benzyl ester | ~249.28 (calculated) | Chiral, selective deprotection |

| Benzyl 3-methoxy-1-pyrrolidinecarboxylate | Methoxy | Benzyl ester | 235.28 | Lipophilic, reduced polarity |

Modified Pyrrolidine Rings with Additional Functional Groups

tert-Butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate ():

- Structural Features : A silyl-protected hydroxymethyl group and a 4-(7-oxooctyl)phenyl substituent.

Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate ():

- Structural Features : A ketone group at the 2-position and a methyl group at the 1-position.

- Impact: The ketone increases electrophilicity, enabling conjugate addition reactions.

| Compound | Additional Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | None | ~175.18 | Balanced reactivity |

| tert-Butyl (2S,3R)-2-(((tBDPS)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate | Silyl ether, phenyl-octyl chain | ~681.98 (calculated) | Highly hydrophobic, stable |

| Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate | 2-oxo, 1-methyl | 171.19 | Electrophilic, rigid |

Implications of Structural Differences

- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound enhances water solubility, whereas tert-butyl or benzyl esters increase lipophilicity, impacting bioavailability and tissue penetration .

- Stereochemical Influence : Chiral analogs (e.g., ) demonstrate the importance of stereochemistry in biological activity, as seen in enantiomer-specific interactions .

- Reactivity : Silyl or benzoyl protecting groups () allow controlled functionalization, critical for multi-step syntheses in drug development .

Biological Activity

Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a carbamate ester recognized for its diverse applications in scientific research, particularly in the fields of biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1247812-12-9

This compound is an intermediate in the synthesis of complex organic molecules and has been utilized in enzyme mechanism studies and protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor in various enzymatic pathways. For example, it has been noted for its role in inhibiting ATP citrate lyase, an enzyme crucial in fatty acid synthesis. This inhibition can potentially lead to weight-reducing effects by diverting energy towards glycogen production instead of fatty acid synthesis .

Interaction with Receptors

The compound has also been studied for its interaction with NMDA receptors. In a study examining the effects of related compounds, it was found that certain pyrrolidine derivatives could augment the cytotoxic action of anticancer drugs by interfering with lipid signaling pathways, thereby enhancing drug accumulation in cancer cells . This suggests that this compound may share similar properties that could be exploited for therapeutic benefits.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Properties

A notable case study involves the use of this compound derivatives in enhancing the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma (HCC). The study demonstrated that these compounds could interfere with multidrug resistance mechanisms in cancer cells, suggesting their potential as adjuvants in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the hydroxymethyl group and the pyrrolidine ring can significantly affect the compound's interaction with biological targets. For instance, modifications to enhance binding affinity to NMDA receptors or to improve selectivity against specific enzymes could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Answer : Synthesis often involves functionalization of pyrrolidine precursors. For example, tert-butyl-protected analogs (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) are synthesized via nucleophilic substitution or Mitsunobu reactions, followed by deprotection and esterification. A representative protocol involves reacting hydroxymethylpyrrolidine intermediates with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification typically employs reverse-phase chromatography (C18 columns with acetonitrile/water gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Assigns stereochemistry and confirms functional groups (e.g., hydroxymethyl and ester moieties). Peaks for the pyrrolidine ring protons appear between δ 1.5–3.5 ppm, while the methyl ester resonates near δ 3.6–3.8 ppm .

- ESI-MS : Validates molecular weight (expected [M+H]+ ~ 188.2 g/mol) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.

Q. How should this compound be stored to ensure stability?

- Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the compound .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported crystallographic data for pyrrolidine carboxylate derivatives?

- Answer : Use high-resolution X-ray diffraction with SHELX software for refinement. For example, SHELXL optimizes hydrogen bonding networks and torsional angles, critical for resolving ambiguities in hydroxymethyl group orientation. Cross-validation with DFT-optimized molecular geometries further reduces errors .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or nucleophilic substitution. Solvent effects (e.g., THF or DMF) are incorporated via PCM models. Such studies guide catalyst selection (e.g., Pd-mediated cross-coupling) and predict regioselectivity in derivatization .

Q. What role does this compound play in medicinal chemistry workflows?

- Answer : It serves as a versatile intermediate for bioactive molecules. For example:

- Protease Inhibitors : The hydroxymethyl group participates in hydrogen bonding with enzyme active sites.

- Prodrug Synthesis : Ester groups are hydrolyzed in vivo to release pharmacologically active acids.

- Structural Diversification : Used in fragment-based drug discovery to generate sp³-rich scaffolds .

Data Contradiction Analysis

| Parameter | Reported Value A | Reported Value B | Resolution Method |

|---|---|---|---|

| Synthetic Yield | 65% (THF, 70°C) | 48% (DMF, rt) | Optimize solvent (THF > DMF) and temperature control. |

| NMR Shift (ester CH3) | δ 3.72 ppm | δ 3.68 ppm | Verify solvent (CDCl3 vs. DMSO-d6) and concentration effects. |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.